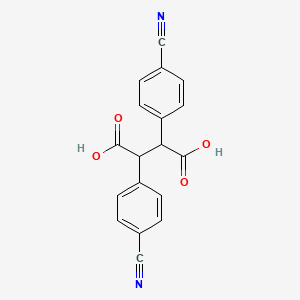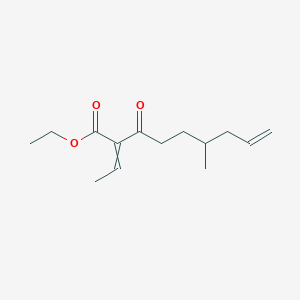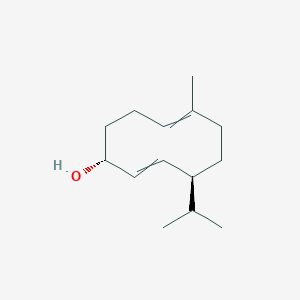
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a difluorophenylpropynyl moiety.
Métodos De Preparación
The synthesis of Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with difluorobenzene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenyl and propynyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Aplicaciones Científicas De Investigación
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism by which Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- exerts its effects involves its ability to act as a hydride donor or acceptor in various chemical reactions. The molecular targets include carbonyl groups, which can be reduced to alcohols or alkanes. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations .
Comparación Con Compuestos Similares
Similar compounds to Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- include:
Trimethylsilylacetylene: A simpler compound with similar reactivity but lacking the difluorophenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the propynyl and difluoro substituents.
Propiedades
Número CAS |
849730-01-4 |
|---|---|
Fórmula molecular |
C12H14F2Si |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(1,1-difluoro-3-phenylprop-2-ynyl)-trimethylsilane |
InChI |
InChI=1S/C12H14F2Si/c1-15(2,3)12(13,14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
LTWUTXUWHFAMGH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C#CC1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)







![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
